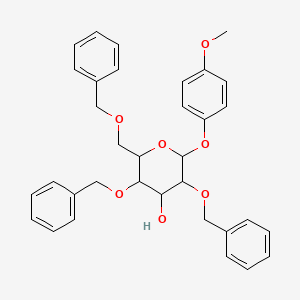
Boc-beta-N-Methylamino-D-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-beta-N-Methylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-methylamino-D-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-N-Methylamino-D-Ala typically involves a multi-step process:
Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde aqueous solution undergo a Mannich reaction to form an intermediate.
Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using an alkali to obtain another intermediate.
Catalytic Debenzylation and Boc Protection: Palladium-carbon catalytic debenzylation and Boc protection are performed in the presence of Boc anhydride to obtain the final intermediate.
L-Acetyltransferase Reaction: The intermediate undergoes an L-acetyltransferase reaction to obtain the L-isomer, followed by Boc protection.
Final Product Formation: The Boc protection is removed, and the intermediate is converted to its hydrochloride form using hydrogen chloride, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Boc-beta-N-Methylamino-D-Ala has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Boc-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it may interact with glutamate receptors, leading to excitotoxicity and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-N-Methylamino-L-Alanine: A naturally occurring neurotoxin produced by cyanobacteria.
N-(2-Aminoethyl)glycine: An isomer of beta-N-methylamino-L-alanine.
2,4-Diaminobutyric Acid: Another isomer with similar properties.
Uniqueness
Boc-beta-N-Methylamino-D-Ala is unique due to its Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. This distinguishes it from other similar compounds that lack this protective group .
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2R)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
MPDRVOVGOYLKQX-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CNC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
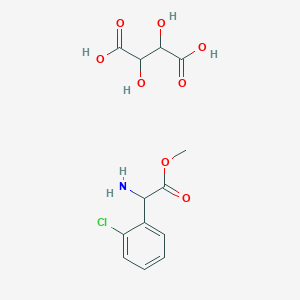
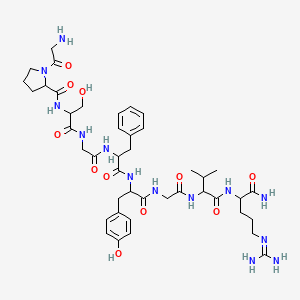
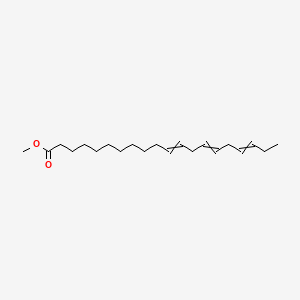
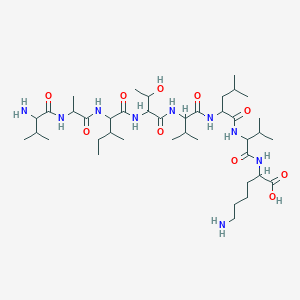
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)


![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)
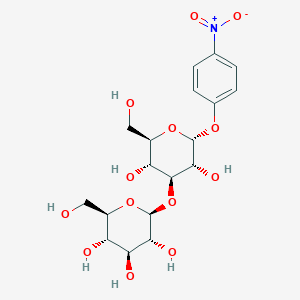
![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)

